molecular formula C15H11N3O3 B13989307 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine CAS No. 67829-21-4

5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B13989307
CAS No.: 67829-21-4
M. Wt: 281.27 g/mol
InChI Key: UQRGDXNZCZWZES-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzodioxole moiety fused with an oxadiazole ring, which is further connected to a phenylamine group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole and phenylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, while the phenylamine group can be attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for catalyst optimization in the cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a benzodioxole moiety with an oxadiazole ring and a phenylamine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential therapeutic applications make it a compound of significant interest .

Properties

CAS No.

67829-21-4

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18)

InChI Key

UQRGDXNZCZWZES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4

Origin of Product

United States

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